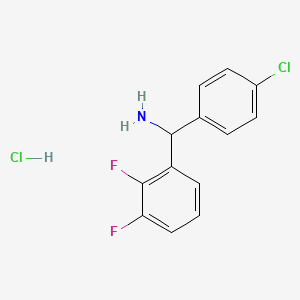![molecular formula C14H15ClF3NO B2636712 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397213-80-7](/img/structure/B2636712.png)
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the modulation of pain, stress, and addiction. CTAP has been found to have a high affinity for KOR and is effective in blocking the effects of KOR agonists.
作用機序
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a competitive antagonist of KOR and binds to the receptor with high affinity. KOR is a G protein-coupled receptor that is involved in the modulation of pain, stress, and addiction. 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide blocks the effects of KOR agonists by preventing the activation of the receptor and the downstream signaling pathways.
Biochemical and physiological effects:
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects, including the reduction of pain, anxiety, and depression. It has also been shown to decrease the rewarding effects of drugs of abuse and to attenuate withdrawal symptoms. 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have minimal effects on other opioid receptors, such as the mu and delta opioid receptors.
実験室実験の利点と制限
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for KOR. It has also been found to be stable and easy to handle. However, 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has some limitations, including its poor solubility in water and some organic solvents. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
将来の方向性
There are several future directions for the use of 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide in scientific research. One area of interest is the development of new KOR antagonists with improved pharmacokinetic properties and reduced side effects. 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been used in combination with other drugs to investigate their synergistic effects on pain, addiction, and other conditions. Another potential application of 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is in the development of new therapies for the treatment of drug addiction and withdrawal symptoms.
合成法
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been described in detail in several scientific publications. One of the most commonly used methods involves the reaction of 4-trifluoromethylphenylacetic acid with cyclobutylmethylamine to form the amide intermediate, which is then chlorinated to produce 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide.
科学的研究の応用
2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of KOR in various physiological and pathological conditions. It has been found to be effective in reducing pain, anxiety, and depression in animal models. 2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of KOR on drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO/c15-8-13(20)19(9-10-2-1-3-10)12-6-4-11(5-7-12)14(16,17)18/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYZVPJMOJRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416899 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


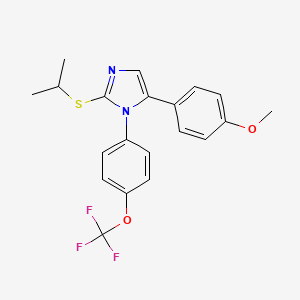
![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

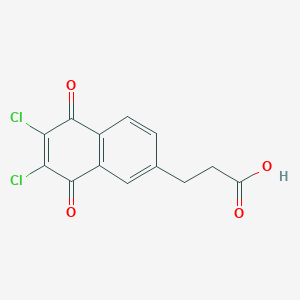
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
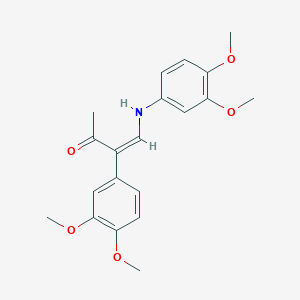
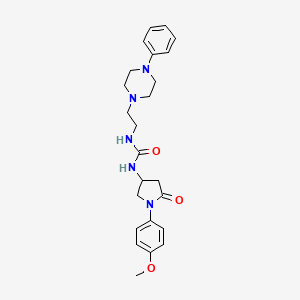
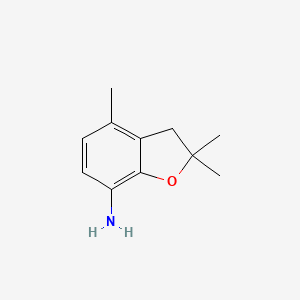
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)
![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)
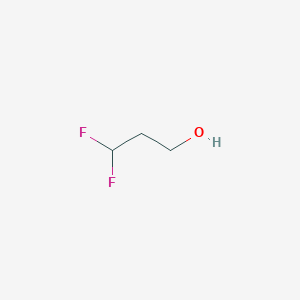
![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)
